molecular formula C27H27N3O4 B250873 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate

Cat. No. B250873
M. Wt: 457.5 g/mol
InChI Key: ZFCWXGFUWGZSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate, also known as MBMP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMP is a benzamide derivative that has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is not fully understood. However, it is believed that Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been shown to have anti-inflammatory and anti-viral effects. Studies have also shown that Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate can modulate the immune system and improve the body's ability to fight off infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate for lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. However, one of the limitations of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate. One area of interest is the development of new anti-cancer therapies that are based on the structure of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate. In addition, research is needed to further understand the mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate and its potential applications in other areas, such as anti-inflammatory and anti-viral therapies. Finally, studies are needed to optimize the synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate and improve its solubility in water, which could expand its potential applications in lab experiments.
Conclusion
In conclusion, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate is a compound that has shown great promise in scientific research for its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral effects make it a valuable tool for studying the mechanisms of disease and developing new therapies. Further research is needed to fully understand the mechanisms of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate and optimize its synthesis and solubility for lab experiments.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with thionyl chloride to form 4-benzoyl-1-piperazinyl chloride. The next step involves the reaction of 4-benzoyl-1-piperazinyl chloride with 3-amino-4-methylbenzoic acid to form 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoic acid. Finally, the esterification of the carboxylic acid with methanol and hydrochloric acid results in the formation of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer effects. Studies have shown that Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C27H27N3O4/c1-19-8-6-7-11-22(19)25(31)28-23-18-21(27(33)34-2)12-13-24(23)29-14-16-30(17-15-29)26(32)20-9-4-3-5-10-20/h3-13,18H,14-17H2,1-2H3,(H,28,31)

InChI Key

ZFCWXGFUWGZSGG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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